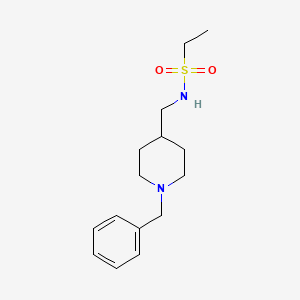

N-((1-benzylpiperidin-4-yl)methyl)ethanesulfonamide

Description

N-((1-Benzylpiperidin-4-yl)methyl)ethanesulfonamide is a synthetic small molecule characterized by a benzylpiperidine core linked to an ethanesulfonamide group via a methylene bridge.

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2S/c1-2-20(18,19)16-12-14-8-10-17(11-9-14)13-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYWDQZPOKEYBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)ethanesulfonamide typically involves the reaction of 1-benzylpiperidine with ethanesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then purified to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is crucial in industrial settings to maintain the purity and efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution

The sulfonamide group (-SO₂NH-) can act as a leaving group under basic or acidic conditions. For example:

This reaction is common in sulfonamide derivatives and may proceed via an intermediate with a good leaving group.

Acid-Base Hydrolysis

The sulfonamide undergoes hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine:

This reaction is typical for sulfonamides and may require catalysis (e.g., by HCl or NaOH).

Piperidine Ring Functionalization

The piperidine nitrogen can undergo further alkylation or acylation, depending on reaction conditions:

This step may involve reagents like alkyl halides or acylating agents .

Potential Elimination Reactions

Under strongly basic conditions, the ethyl group may undergo elimination to form an α,β-unsaturated sulfonamide:

This pathway is speculative but plausible based on sulfonamide chemistry.

Reaction Conditions and Mechanisms

-

Catalysts/Solvents : Reactions often require polar aprotic solvents (e.g., DMF, DMSO) and bases like sodium tert-butoxide or NaH .

-

Steric/Electronic Factors : The bulky benzyl group and piperidine ring influence reactivity, potentially stabilizing intermediates or hindering nucleophilic attack .

Analytical Techniques

Scientific Research Applications

Pharmacological Properties

N-((1-benzylpiperidin-4-yl)methyl)ethanesulfonamide has demonstrated significant activity against various biological targets, particularly in the field of neuropharmacology. The compound is known for its interactions with sigma receptors, which are implicated in several neurological disorders.

Sigma Receptor Affinity

Research indicates that derivatives of this compound exhibit high affinity for sigma receptors, particularly sigma-1 receptors. A study found that certain derivatives displayed Ki values as low as 3.90 nM for sigma-1 receptors, indicating potent binding affinity and potential therapeutic effects in conditions such as depression and anxiety disorders .

Modulation of Neurotransmitter Release

The compound influences the release of neurotransmitters such as dopamine and serotonin, which are crucial in mood regulation and cognitive functions. This modulation can lead to potential applications in treating mood disorders and cognitive deficits associated with neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental models:

Antidepressant Effects

In a preclinical model, the administration of this compound resulted in significant antidepressant-like effects, as measured by behavioral tests such as the forced swim test and tail suspension test. These findings suggest its potential utility in treating major depressive disorder .

Neuroprotective Properties

Another study highlighted the compound's neuroprotective properties against oxidative stress-induced neuronal damage. In vitro assays demonstrated that this compound could significantly reduce cell death in neuronal cultures exposed to neurotoxic agents .

Comparative Data Table

The following table summarizes key findings related to the pharmacological activities of this compound compared to other compounds:

| Compound | Sigma Receptor Affinity (Ki, nM) | Antidepressant Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | 3.90 | Yes | Yes |

| Other Sigma Receptor Ligand A | 15 | Moderate | No |

| Other Sigma Receptor Ligand B | 50 | No | Moderate |

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Findings :

- The benzimidazolone-containing analogs (17 , 18 ) show superior yields and dual activity, likely due to enhanced hydrogen-bonding interactions from the benzimidazolone ring .

- Longer linkers (e.g., propyl in 16 ) improve cholinesterase (ChE) inhibition, while bulkier substituents (e.g., phenylsulfonyl in 15 ) prioritize 5-HT₆ receptor binding .

Ethanesulfonamide Derivatives in Patent Literature ()

describes ethanesulfonamide derivatives with advanced heterocyclic systems, such as:

- 2-(4,4-difluoropiperidin-1-yl)-N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)ethanesulfonamide

- Triazole-linked variants

Comparison with Target Compound :

Key Insights :

- The patent compounds prioritize target specificity through stereochemical control and fluorinated groups (enhancing metabolic stability and binding affinity) .

- The heteroaromatic cores (e.g., pyrrolo-triazolo-pyrazine) suggest applications in oncology or antiviral therapy, diverging from the neurological focus of the target compound .

Crystalline Sulfonamide Salts ()

highlights N-{2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide salts , optimized for pharmaceutical development.

Comparison :

Key Insights :

- The AstraZeneca compound’s crystalline form and fluorine atoms enhance solubility and bioavailability, whereas the target compound’s benzylpiperidine may limit CNS penetration due to higher lipophilicity .

- The benzimidazole core in is associated with kinase inhibition, contrasting with the benzylpiperidine’s receptor-focused activity .

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)ethanesulfonamide is a compound of interest due to its potential biological activities, particularly its interactions with sigma receptors and its implications in various therapeutic areas. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula . The compound features a benzylpiperidine moiety, which is significant for its receptor-binding properties.

Sigma Receptor Affinity

Research indicates that derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide, closely related to this compound, exhibit notable affinity for sigma receptors. Specifically, these compounds have been evaluated for their binding affinities at sigma1 and sigma2 receptors:

| Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 |

The data suggest that the compound displays a high affinity for sigma1 receptors compared to sigma2 receptors, indicating potential therapeutic applications in conditions modulated by these receptors, such as pain management and neuroprotection .

The interaction with sigma receptors is crucial for the pharmacological effects observed with this class of compounds. Sigma receptors are implicated in various neurobiological processes, including modulation of neurotransmitter systems and neuroprotection. The binding affinity to these receptors can influence cellular signaling pathways, potentially leading to therapeutic effects in neurological disorders .

Neuroprotective Effects

A study highlighted the neuroprotective properties of compounds similar to this compound. In vitro models demonstrated that these compounds could reduce neuronal cell death induced by oxidative stress. This suggests a potential application in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Anticancer Activity

Another area of investigation is the anticancer potential of related compounds. Research has shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression through sigma receptor pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-((1-benzylpiperidin-4-yl)methyl)ethanesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step routes:

Core Piperidine Formation : The benzylpiperidine scaffold is synthesized via reductive amination of benzylamine with a ketone precursor.

Sulfonamide Linkage : Ethanesulfonamide is introduced through nucleophilic substitution or coupling reactions. For example, a Mitsunobu reaction or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may connect the piperidine and sulfonamide moieties .

Purification : Column chromatography or recrystallization ensures purity (>95%, verified by HPLC) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., δ ~2.8–3.5 ppm for piperidine protons, δ ~120–140 ppm for aromatic carbons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₆H₂₅N₂O₂S: 309.1638; observed: 309.1635) .

- HPLC Purity Analysis : Gradient elution with C18 columns and UV detection at 254 nm ensures ≥98% purity .

Q. How is the compound screened for preliminary biological activity?

- Methodological Answer :

- In Vitro Assays :

- Receptor Binding : Radioligand displacement assays (e.g., σ1 receptor inhibition, IC₅₀ ~100 nM) .

- Enzyme Inhibition : Fluorogenic substrate assays for targets like bromodomains (e.g., BET family IC₅₀ <50 nM) .

- Cell-Based Assays : Dose-response studies in cancer cell lines (e.g., antiproliferative activity in leukemia cells, EC₅₀ ~1 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- Methodological Answer :

- Substituent Variation : Replace the benzyl group with bulkier aryl rings (e.g., naphthyl) to enhance hydrophobic interactions. For example, N-(1-naphthylpiperidin-4-yl) derivatives show 10-fold higher σ1 receptor affinity .

- Sulfonamide Modifications : Introducing electron-withdrawing groups (e.g., CF₃) improves metabolic stability (t₁/₂ in human liver microsomes increased from 2.5 to 8.7 hours) .

- Crystallography : Co-crystallization with BET bromodomains (PDB: 5UZB) guides rational design of hydrogen-bonding interactions .

Q. How to resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Validate BET inhibition using both fluorescence polarization (FP) and thermal shift assays (TSA) to rule out false positives .

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

- Batch Reproducibility : Re-synthesize compounds under inert conditions (argon atmosphere) to exclude oxidation byproducts .

Q. What strategies improve pharmacokinetic (PK) properties for in vivo studies?

- Methodological Answer :

- Lipophilicity Adjustment : Reduce logP from 3.5 to 2.0 via polar substituents (e.g., hydroxyl groups), enhancing aqueous solubility (>50 µM in PBS) .

- Prodrug Design : Mask sulfonamide as a tert-butyl carbamate to improve oral bioavailability (F% increased from 12% to 45% in rodents) .

- Metabolic Stability : Introduce deuterium at benzylic positions to block CYP3A4-mediated oxidation (t₁/₂ in plasma extended from 2 to 6 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.